1-benzyl-1H-1,2,3-triazole-4-carbonitrile
Overview
Description
1-Benzyl-1H-1,2,3-triazole-4-carbonitrile (BzTCN) is a heterocyclic organic compound that belongs to the class of organic compounds known as triazoles. BzTCN has been studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and materials science. It has been used as a building block for synthesizing new compounds with various properties, and its structure has been used as a template for the design and synthesis of new pharmaceuticals.
Scientific Research Applications
Drug Discovery
1-benzyl-1H-1,2,3-triazole-4-carbonitrile serves as a privileged structure motif in drug discovery. Its remarkable properties, such as high chemical stability, aromatic character, and hydrogen bonding ability, make it an attractive scaffold for designing novel pharmaceuticals . Several medicinal compounds containing this core have already made their mark in the market, including anticonvulsants, antibiotics, and anticancer drugs.
Materials Science
In materials science, this compound participates in the design of functional materials. Its incorporation into polymers, nanoparticles, and surfaces imparts unique properties, such as enhanced stability, fluorescence, or catalytic activity.
These applications highlight the versatility and significance of 1-benzyl-1H-1,2,3-triazole-4-carbonitrile in scientific research. Whether in drug development, synthetic methodologies, or materials innovation, this compound continues to inspire exciting discoveries . If you’d like further details or explore additional applications, feel free to ask! 😊
Mechanism of Action
Target of Action
The primary target of 1-benzyl-1H-1,2,3-triazole-4-carbonitrile is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in cell division and is often targeted by anticancer drugs .
Mode of Action
1-Benzyl-1H-1,2,3-triazole-4-carbonitrile interacts with its target by binding to the colchicine binding site of tubulin . This binding inhibits the polymerization of tubulin, disrupting the formation of microtubules. As a result, the cell cycle is arrested, preventing the cells from dividing .
Biochemical Pathways
The disruption of microtubule formation affects several biochemical pathways. Most notably, it interferes with the mitotic spindle formation , which is essential for chromosome segregation during cell division . This leads to cell cycle arrest at the sub-G1 and G2/M phase .
Result of Action
The result of 1-benzyl-1H-1,2,3-triazole-4-carbonitrile’s action is the induction of apoptosis , or programmed cell death, in cancer cells . This is evidenced by assays such as acridine orange/ethidium bromide (AO/EB), DAPI, and annexin V-FITC/propidium iodide staining .
properties
IUPAC Name |
1-benzyltriazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-6-10-8-14(13-12-10)7-9-4-2-1-3-5-9/h1-5,8H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZMLSUPKREZNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-1H-1,2,3-triazole-4-carbonitrile |
Synthesis routes and methods
Procedure details
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